Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester is a complex organic compound with a molecular formula of C20H24ClNO3S and a molecular weight of 393.927 . This compound is known for its unique structure, which includes a benzoic acid core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester involves multiple stepsThe final step involves esterification with 2-methyl-1-(1-methylethyl)propyl alcohol under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro and thioxomethyl groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents. For example:
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester
These compounds share a similar core structure but differ in their ester groups, which can influence their chemical properties and applications .
Properties
CAS No. |
172998-75-3 |
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Molecular Formula |
C20H24ClNO3S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2,4-dimethylpentan-3-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C20H24ClNO3S/c1-11(2)18(12(3)4)25-20(23)16-10-14(6-7-17(16)21)22-19(26)15-8-9-24-13(15)5/h6-12,18H,1-5H3,(H,22,26) |
InChI Key |
WAKNHAAZJSALOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C(C)C)C(C)C |
Origin of Product |
United States |
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